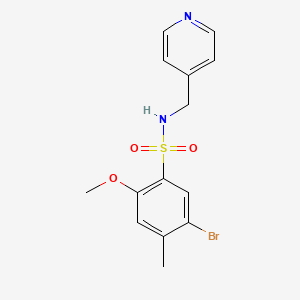![molecular formula C18H23NO3 B5121109 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5121109.png)
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid, also known as MPAA, is a synthetic compound that has gained attention for its potential therapeutic applications in various diseases. MPAA belongs to the class of pyrrole-containing compounds, which have been extensively studied due to their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and chromatin structure. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell cycle and apoptosis. Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to induce apoptosis and cell cycle arrest by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is its broad range of potential therapeutic applications in various diseases. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to have low toxicity and high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. One of the areas of focus is the optimization of the synthesis method to improve the yield and purity of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. In addition, further studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid. Furthermore, more preclinical and clinical studies are needed to evaluate the safety and efficacy of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid in various diseases, including cancer, inflammation, and neurological disorders. Finally, the development of novel drug delivery systems for 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid may improve its bioavailability and pharmacokinetics, which may enhance its therapeutic potential.
Synthesemethoden
The synthesis of 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid involves the reaction of 3-methoxypropylamine, 4-methylphenylacetic acid, and pyrrole-2-carboxylic acid in the presence of a coupling agent and a catalyst. The reaction proceeds through the formation of an amide bond between the amine and carboxylic acid groups, followed by cyclization of the pyrrole ring.
Wissenschaftliche Forschungsanwendungen
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-14-4-6-15(7-5-14)17-10-8-16(9-11-18(20)21)19(17)12-3-13-22-2/h4-8,10H,3,9,11-13H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYCJWDQBJUVFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(N2CCCOC)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(3-methoxypropyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-fluoro-4-(2-methyl-1-piperidinyl)phenyl]ethanone](/img/structure/B5121034.png)
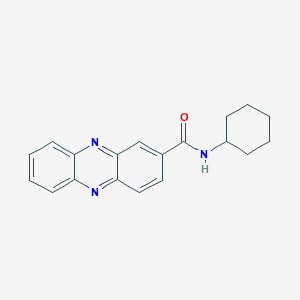
![5-phenyl-3-[4-(2-pyrazinyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B5121039.png)
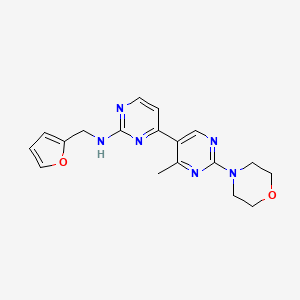
![{2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5121055.png)
![diisopropyl [phenyl({[(2,2,2-trichloro-1-hydroxyethyl)amino]carbonyl}oxy)methyl]phosphonate](/img/structure/B5121062.png)
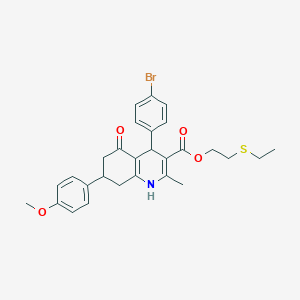
![3-methyl-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5121091.png)

![4-{2-[2-(4-bromophenoxy)ethoxy]ethyl}morpholine](/img/structure/B5121102.png)
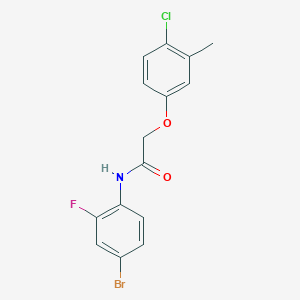
![ethyl 2-benzyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B5121123.png)
